molecular formula C27H20N4OS2 B301482 N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

Cat. No. B301482
M. Wt: 480.6 g/mol
InChI Key: POMNIRKJYXTROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide, also known as BNIPQ, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the interaction between the proteins Bcl-2 and Bcl-xL, which are involved in regulating cell death.

Mechanism of Action

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide inhibits the interaction between the proteins Bcl-2 and Bcl-xL by binding to a specific site on Bcl-xL. This disrupts the function of the Bcl-2/Bcl-xL complex, leading to apoptosis (programmed cell death) of cancer cells. N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo (Zhang et al., 2017).
Biochemical and Physiological Effects:
N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway (Zhang et al., 2017). It has also been shown to inhibit the growth and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (Zhao et al., 2018). In addition, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in xenograft models (Zhang et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in lab experiments is its specificity for the Bcl-2/Bcl-xL interaction. This allows for the selective inhibition of this pathway without affecting other cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. One limitation of using N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for the use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of the Bcl-2/Bcl-xL interaction. Another direction is the investigation of the use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in the treatment of other diseases, such as neurodegenerative disorders, could also be explored.
In conclusion, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide is a small molecule inhibitor of the Bcl-2/Bcl-xL interaction with potential applications in scientific research. Its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a promising candidate for further investigation in the field of cancer biology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide involves several steps, starting with the reaction of 2-(1-naphthyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptobenzothiazole and benzimidazole to form the final product, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide. The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been described in detail in a patent application (US20170000316A1).

Scientific Research Applications

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has potential applications in scientific research, particularly in the field of cancer biology. The Bcl-2 and Bcl-xL proteins are overexpressed in many cancers and are associated with resistance to chemotherapy and radiation therapy. Inhibitors of this interaction have the potential to sensitize cancer cells to these treatments. N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy in vitro and in vivo (Zhao et al., 2018). It has also been shown to inhibit the growth of cancer cells in xenograft models (Zhang et al., 2017).

properties

Product Name

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

Molecular Formula

C27H20N4OS2

Molecular Weight

480.6 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H20N4OS2/c32-26(14-18-8-5-7-17-6-1-2-9-20(17)18)28-19-12-13-23-24(15-19)34-27(31-23)33-16-25-29-21-10-3-4-11-22(21)30-25/h1-13,15H,14,16H2,(H,28,32)(H,29,30)

InChI Key

POMNIRKJYXTROL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=NC6=CC=CC=C6N5

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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